2,4-dichloro-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Antifungal Agents
- A study by Narayana et al. (2004) focused on the synthesis of new benzamide derivatives, including those similar to the compound , for potential use as antifungal agents.
Vascular Endothelial Growth Factor Inhibition
- Research conducted by Borzilleri et al. (2006) identified benzamide derivatives as potent inhibitors of vascular endothelial growth factor receptor-2, a target relevant in cancer therapy.
Synthetic Route Development
- Saeed and Wong (2012) developed a synthetic route for producing compounds structurally related to the compound , highlighting the versatility of these molecules in chemical synthesis.
Anticancer Activity
- A study by Ravinaik et al. (2021) investigated similar benzamide derivatives for their potential anticancer activity against various cancer cell lines.
Supramolecular Gelators
- Research by Yadav and Ballabh (2020) explored benzamide derivatives as supramolecular gelators, focusing on the role of specific functional groups in their gelation behavior.
Insecticidal Activity
- A study by Mohamed et al. (2020) synthesized a compound structurally related to the target compound and evaluated its insecticidal activity.
Antimicrobial Activity
- Özden et al. (2004) synthesized and tested benzamide derivatives for their antimicrobial activity against various bacterial and fungal species.
Psychotropic Activity
- The psychotropic, anti-inflammatory, and cytotoxic activities of benzothiazole derivatives were investigated in a study by Zablotskaya et al. (2013).
Mechanism of Action
Target of Action
It is known that 2,4-disubstituted thiazoles, a class of compounds to which this molecule belongs, exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . The specific targets can vary depending on the substituents on the thiazole ring .
Mode of Action
It’s known that the compound remarkably affects mycobacterium tuberculosis energetics . The orientation of the thiazole ring towards the target site and the molecular electrostatic potential (MEP) surface of the thiazole ring play significant roles in drug-target protein interaction .
Biochemical Pathways
Given the broad range of biological activities associated with 2,4-disubstituted thiazoles, it can be inferred that multiple biochemical pathways could be affected, leading to various downstream effects .
Result of Action
Given its reported impact on mycobacterium tuberculosis energetics , it can be inferred that the compound may interfere with the energy metabolism of the bacteria, potentially leading to its inhibition or death.
properties
IUPAC Name |
2,4-dichloro-N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2OS/c19-11-6-7-13(14(20)9-11)17(23)22-18-21-16-12-4-2-1-3-10(12)5-8-15(16)24-18/h1-4,6-7,9H,5,8H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXNVQHFARSSRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.